N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methylbenzamide
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Overview
Description
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methylbenzamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and carbamothioyl groups. One common method involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The carbamothioyl linkage can facilitate the formation of stable complexes with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and the methoxyphenyl group enhances its potential as a bioactive molecule, while the carbamothioyl linkage provides additional stability and reactivity .
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12-5-3-4-6-15(12)17(23)21-18(25)22-19-20-16(11-26-19)13-7-9-14(24-2)10-8-13/h3-11H,1-2H3,(H2,20,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOWANNOZWUJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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